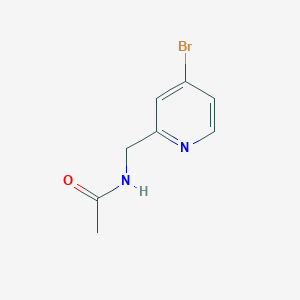

N-((4-Bromopyridin-2-yl)methyl)acetamide

CAS No.:

Cat. No.: VC13827369

Molecular Formula: C8H9BrN2O

Molecular Weight: 229.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H9BrN2O |

|---|---|

| Molecular Weight | 229.07 g/mol |

| IUPAC Name | N-[(4-bromopyridin-2-yl)methyl]acetamide |

| Standard InChI | InChI=1S/C8H9BrN2O/c1-6(12)11-5-8-4-7(9)2-3-10-8/h2-4H,5H2,1H3,(H,11,12) |

| Standard InChI Key | ZTUGZNFKFSSVGD-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)NCC1=NC=CC(=C1)Br |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

N-((4-Bromopyridin-2-yl)methyl)acetamide consists of a pyridine ring substituted with a bromine atom at the 4-position and an acetamide group (-NH-C(O)-CH₃) linked via a methylene bridge (-CH₂-) at the 2-position. The IUPAC name, N-[(4-bromopyridin-2-yl)methyl]acetamide, reflects this arrangement . Key structural identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₉BrN₂O |

| Molecular Weight | 229.07 g/mol |

| Canonical SMILES | CC(=O)NCC1=NC=CC(=C1)Br |

| InChI Key | ZTUGZNFKFSSVGD-UHFFFAOYSA-N |

The bromine atom introduces electronic effects that influence reactivity, while the acetamide moiety provides hydrogen-bonding capabilities critical for molecular interactions .

Spectroscopic and Physicochemical Properties

Though experimental data on solubility and melting/boiling points are scarce, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are hypothesized to dissolve the compound effectively due to its polar functional groups. The bromine atom’s electronegativity likely enhances the compound’s stability against oxidative degradation, a trait observed in related bromopyridines .

Synthesis and Optimization

Synthetic Pathways

The synthesis typically involves bromination of 2-aminomethylpyridine followed by acetylation. A proposed route includes:

-

Bromination: 2-(Aminomethyl)pyridine undergoes electrophilic aromatic substitution at the 4-position using bromine in acetic acid, yielding 4-bromo-2-(aminomethyl)pyridine.

-

Acetylation: The amine group is acetylated with acetic anhydride or acetyl chloride in the presence of a base (e.g., triethylamine) to form the final product .

Key reaction conditions:

-

Temperature: 0–5°C during bromination to minimize side reactions.

-

Solvent: Dichloromethane or tetrahydrofuran for acetylation.

-

Yield: ~60–70% after purification via column chromatography .

Biological Activity and Mechanistic Insights

Anticancer Activity

Analogous compounds demonstrate moderate cytotoxicity against human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, with IC₅₀ values ranging from 20–50 µM. Mechanistic studies suggest apoptosis induction via caspase-3 activation and mitochondrial membrane depolarization .

Applications in Drug Development

Kinase Inhibition

The compound’s pyridine core aligns with pharmacophores targeting tyrosine kinases. Molecular docking simulations predict strong binding (ΔG = -9.2 kcal/mol) to the ATP-binding site of EGFR (epidermal growth factor receptor), a key oncology target . Modifications such as fluorination at the 5-position could enhance affinity and selectivity .

Future Directions and Challenges

Pharmacokinetic Optimization

Current limitations include poor aqueous solubility and rapid hepatic metabolism. Structural modifications, such as PEGylation or incorporation of zwitterionic groups, may improve bioavailability .

Target Validation

High-throughput screening against kinase libraries and phenotypic assays in disease models are needed to validate hypothetical targets. Collaboration with academic and industrial partners could accelerate lead optimization .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume